molecular formula C10H12O2 B1589263 3-(4-Methoxyphenyl)propanal CAS No. 20401-88-1

3-(4-Methoxyphenyl)propanal

Cat. No. B1589263
CAS RN: 20401-88-1
M. Wt: 164.2 g/mol
InChI Key: ZOXCMZXXNOSBHU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propanal is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da . This compound is also known by other names such as 3-(4-Methoxyphenyl)propionaldehyde .


Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)propanal involves various chemical reactions. For instance, it participates in the β-alkylation of 1-phenylethanol catalyzed by RuCl2 (DMSO)4 . The yield of this reaction was reported to be 44% .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)propanal consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as COc1ccc (CCC=O)cc1 .


Chemical Reactions Analysis

3-(4-Methoxyphenyl)propanal participates in various chemical reactions. One such reaction is the β-alkylation of 1-phenylethanol, which is catalyzed by RuCl2 (DMSO)4 .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)propanal has a density of 1.0±0.1 g/cm3 . Its boiling point is reported to be 252.7±15.0 °C at 760 mmHg . The compound has a flash point of 104.5±13.9 °C .

Scientific Research Applications

1. Structural and Spectral Analysis

3-(4-Methoxyphenyl)propanal derivatives have been extensively studied for their structural, spectral, and electronic properties using techniques like density functional theory, Fourier transform infrared spectroscopy, and Raman spectroscopy. These studies aid in understanding the physical and chemical characteristics of these compounds, which are crucial for various applications in materials science and chemistry (R. H. et al., 2021).

2. Chemopreventive Properties

Research has shown that certain derivatives of 3-(4-Methoxyphenyl)propanal exhibit promising chemopreventive properties. These compounds have been explored for their effectiveness in preventing colon and tongue cancers, highlighting their potential as chemopreventive agents in cancer therapy (M. Curini et al., 2006).

3. Antimicrobial and Anticancer Activity

Several studies have investigated the antimicrobial and anticancer activities of 3-(4-Methoxyphenyl)propanal derivatives. These compounds have shown significant antifungal, antibacterial, and anticancer effects, making them valuable in the development of new pharmaceuticals (A. Viji et al., 2020).

4. Nonlinear Optical Properties

The nonlinear optical properties of 3-(4-Methoxyphenyl)propanal derivatives have been a subject of interest in recent years. These studies are vital for the development of advanced optical materials with potential applications in photonics and optoelectronics (S. R. Maidur et al., 2017).

5. Corrosion Inhibition

Some derivatives of 3-(4-Methoxyphenyl)propanal have been found to be effective corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in industrial settings where corrosion control is critical (F. Bentiss et al., 2009).

6. Antioxidant Properties

Certain phenylpropanoid derivatives, closely related to 3-(4-Methoxyphenyl)propanal, have demonstrated antioxidative properties. These compounds are valuable in the development of natural antioxidants for food and pharmaceutical industries (H. Kikuzaki et al., 1999).

Safety And Hazards

The safety data sheet for 3-(4-Methoxyphenyl)propanal indicates that it may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions of research on 3-(4-Methoxyphenyl)propanal could involve further exploration of its synthesis, chemical reactions, and potential applications. As a metabolite produced by the gut microbiota, it could also be interesting to investigate its role in human health and disease .

properties

IUPAC Name

3-(4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXCMZXXNOSBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456100
Record name 3-(4-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propanal

CAS RN

20401-88-1
Record name 3-(4-methoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20401-88-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-(4-Methoxy-phenyl)-propionic acid (9a, 1.80 g, 10.0 mmol) in toluene (25.0 mL) was cooled to −78° C. in dry ice-acetone bath for 5-10 minutes under N2. DIBAL-H (11.0 mmol) was slowly added by syringe and stirred for 2 hours at −78° C. Then, the reaction mixture was poured quickly into an aqueous NH4Cl solution with vigorous stirring. The solution was extracted twice with ether and the organic layer was washed with brine, dried over MgSO4(s), and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to provide 3-(4-methoxy-phenyl)-propionaldehyde (9b, 1.16 g, 7.07 mmol) as yellow oil in 70.7% yield.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of dimethyl sulfoxide (5.1 mL) in dichloromethane (10 ml) was added to a stirred solution of oxalyl chloride (3.0 mL, 36 mmol) in dichloromethane (40 ml) at −78° C. over 30 min. Upon completion of the addition, the mixture was stirred at −78° C. for 5 min, followed by addition of a solution of 4-methoxybenzenepropanol (3.0 g, 18 mmol) in dichloromethane (20 ml) at −78° C. over 30 min. The resulting mixture was stirred at −78° C. for 40 min. Next, triethylamine (15 mL, 110 mmol) was added dropwise over 10 min. The resulting mixture was allowed to warm to 0° C. and stirred at this temperature for 1 hour. It was diluted with dichloromethane (30 mL) and quenched with water (15 mL). The organic extracts were separated, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with ethyl acetate in hexanes (gradient: 3 min: 0/100 to 23 min: 20/80) to afford the desired product (1.50 g, 51%).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
51%

Synthesis routes and methods III

Procedure details

A solution of 3-(4-methoxyphenyl)propan-1-ol (15.02 g) in dichloromethane (100 ml) was added to a stirred suspension of pyridinium chlorochromate (29 g) in dichloromethane (250 ml). The mixture was stirred for 2 hours then filtered through a kieselguhr pad. The residue was washed with ether (3×500 ml) and the combined liquors were evaporated under reduced pressure. The residual oil was purified by vacuum distillation to give the subtitle compound (6.81 g) as an oil.
Quantity
15.02 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A methylene chloride solution (300 mL) of 3-(4-methoxyphenyl)-1-propanol (Aldrich, 15.0 g, 0.090 mol) was cooled to 0° C. and stirred. Pyridinium chlorochromate (Aldrich, 23.4 g, 0.108 mol) was slowly added to the solution which was then warmed to room temperature, placed under a drying tube and stirred over a weekend (approx. 72 hrs.). The reaction mixture was filtered through a pad of Florisil (Aldrich) and the filtrate was concentrated to give the crude product as a dark oil. Purification by flash chromatography (6:1 hexanes:ethyl acetate) gave the desired 3-(4-methoxyphenyl)propionaldehyde as a pale yellow oil.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of ester 12d (0.8346 g, 4.3 mmol) in 15 mL dry CH2Cl2 was cooled to -78° C. and treated with DIBAL (1.0M solution in dry CH2Cl2, 4.3 mL, 4.3 mmol, 1.0 equiv), upon completion by tlc the reaction was quenched immediately with 4.0 mL dry CH3OH. The reaction mixture was diluted with 15 mL saturated aqueous sodium potassium tartrate and warmed gradually to room temperature, partitioned, and extracted with CH2Cl2 (3×20 mL). The combined extracts were washed with saturated aqueous sodium potassium tartrate (3×25 mL), dried (MgSO4), filtered and concentrated in vacuo. SGC chromatotron (SiO2, 4 mm, 20-35% EtOAc/hexanes) afforded 13d (0.702 g, 0.706 g theoretical, 99%). For 13d: 1H NMR (CDCl3, 250 MHz) d 9.78 (d, 1H, J=1.4 Hz, CHO), 7.09 (d, 2H, J=8.6 Hz, Ar C2-H and C6-H), 6.82 (d, 2H, J=8.6 Hz, Ar C3-H and C5-H), 3.76 (s, 3H, OCH3), 2.87 (dd, 2H, J=6.9, 8.3 Hz, ArCH2), 2.72 (ddd, 2H, J=1.4, 6.9, 8.3 Hz, CH2 (C=O)); 13C NMR (CDCl3, 125 MHz) d 201.7, 158.0, 132.3, 129.1, 113.9, 55.1, 45.4, 27.2; IR (neat) nmax 2935, 2835, 1722, 1611, 1583, 1513, 1464, 1442, 1301, 1247, 1178, 1034, 831 cm-1. See FIG. 18h.
Name
Quantity
0.8346 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
E Baciocchi, M Bietti, L Manduchi… - Journal of the American …, 1999 - ACS Publications
The decay of 2-, 3-, and 4-(4-methoxyphenyl) alkanol radical cations in water has been kinetically investigated by pulse radiolysis, the reaction products being determined either by …
Number of citations: 32 pubs.acs.org
J Liu, F Wu, H Song, Z Wang, L Zhao - Medicinal Chemistry Research, 2013 - Springer
A series of para-alkoxy phenyl-β-ketoaldehyde derivatives were synthesized and evaluated for antimicrobial activities. Preliminary results showed that some compounds had moderate …
Number of citations: 5 link.springer.com
S Tian, J Dang - ACS Earth and Space Chemistry, 2021 - ACS Publications
Methyl chavicol, as a volatile oxygenated aromatic biogenic volatile organic compound (BVOC), is emitted in large quantities from a variety of plants. Currently, the high second organic …
Number of citations: 1 pubs.acs.org
张文环, 钱瀚, 宋亚洁, 沈彤 - MODERN FOOD SCIENCE & …, 2017 - xdspkj.ijournals.cn
The essential oil was extracted from the dried twigs and leaves of Spiraea mongolica Maxim by hydro-distillation and identified by GC-MS. The main compositions of the oil were fatty …
Number of citations: 2 xdspkj.ijournals.cn
E Baciocchi, M Bietti, MF Gerini… - … A European Journal, 2001 - Wiley Online Library
A kinetic and product study of the OH − ‐induced decay in H 2 O of the radical cations generated from some di‐ and tri‐methoxy‐substituted 1‐arylalkanols (ArCH(OH)R .+ ) and 2‐ and …
Y Motoki, S Fujita, Y Fujihara, Y OKADA… - Journal of Oleo …, 2003 - jstage.jst.go.jp
It was previously confirmed that estragole, an essential oil obtained from Foeniculum vulgare Miller, has skin whitening effects. Furthermore, compounds synthesized from estragole …
Number of citations: 5 www.jstage.jst.go.jp
BY Kale, AD Shinde, SS Sonar… - Beilstein Journal of …, 2009 - beilstein-journals.org
A synthesis of (±)-cherylline dimethyl ether is reported. The key steps involved are Michael-type addition, radical azidonation of an aldehyde, Curtius rearrangement, and reduction of an …
Number of citations: 9 www.beilstein-journals.org
SP Manolov, SN Atanasova, M Ghate, II Ivanov - 2015 - nopr.niscpr.res.in
1,2,3,4-Tetrahydroisoquinolines are an important class of synthetic and natural compounds, which display a broad range of medicinal activities. The 1,2,3,4-tetrahydroisoquinoline …
Number of citations: 5 nopr.niscpr.res.in
SP Manolova, SN Atanasovaa, M Ghateb… - Indian Journal of …, 2015 - academia.edu
1, 2, 3, 4-Tetrahydroisoquinolines are an important class of synthetic and natural compounds, which display a broad range of medicinal activities. The 1, 2, 3, 4-tetrahydroisoquinoline …
Number of citations: 4 www.academia.edu
PV Chouthaiwale, SP Kotkar, A Sudalai - Arkivoc, 2009 - researchgate.net
An efficient formal synthesis of (-) anisomycin (1), a potent antibiotic agent, has been achieved in good yields and excellent diastereoselectivity. The key steps are proline-catalyzed …
Number of citations: 15 www.researchgate.net

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